molecular formula C16H15N3O4S B584425 Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide CAS No. 1797884-12-8

Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide

Cat. No. B584425
CAS RN: 1797884-12-8
M. Wt: 345.373
InChI Key: CFESPZYYFNLQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide” is a complex organic compound. It contains a benzothiazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). In this case, the ring contains carbon, nitrogen, and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazine ring, along with the attached methyl, carboxylate, and pyridin-2-ylamino groups . The exact structure would depend on the specific locations of these groups on the benzothiazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazine ring and the pyridin-2-ylamino group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemistry and Properties of Benzothiazine Compounds

Benzothiazine compounds, including Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide, have demonstrated fascinating chemical variability and properties. Research has extensively reviewed the chemistry, including synthesis and properties, of compounds containing benzothiazine structures. These studies underscore the potential of benzothiazine derivatives in forming complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities. This broad spectrum of properties suggests benzothiazines as promising candidates for further investigation in various scientific domains, potentially leading to discoveries in material science, pharmaceuticals, and biochemical applications (Boča, Jameson, & Linert, 2011).

Biological Activity and Synthetic Approaches

Benzothiazine scaffolds are highlighted for their versatile biological activities, with synthetic chemists discovering numerous routes for the syntheses of various analogues. These compounds exhibit exceptional activities through multiple mechanisms, offering insights into structure-activity relationships (SAR) that could guide the development of new therapeutic agents. Particularly, benzothiazines show promise in regulating various types of cancer, indicating their importance in drug discovery and development processes (Rai et al., 2017).

Optoelectronic Applications

The incorporation of benzothiazine derivatives into π-extended conjugated systems has been recognized for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of benzothiazine compounds in the development of advanced materials with potential uses in technology and industry (Lipunova et al., 2018).

Antitubercular Activity

Some benzothiazine derivatives have been studied for their antitubercular activity against various strains of Mycobacterium tuberculosis. These studies have identified compounds with significant in vitro efficacy, comparable to established antitubercular drugs, showcasing the potential of benzothiazine derivatives in addressing infectious diseases and contributing to the search for new antitubercular agents (Asif, 2014).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further studying the properties of this compound, exploring its potential uses, and developing methods for its synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide involves the reaction between 2-methyl-2H-1,2-benzothiazine-2-carboxylic acid and pyridine-2-amine followed by the esterification of the resulting product with methyl chloroformate. The final step is the oxidation of the resulting product with hydrogen peroxide to form the desired compound.", "Starting Materials": [ "2-methyl-2H-1,2-benzothiazine-2-carboxylic acid", "pyridine-2-amine", "methyl chloroformate", "hydrogen peroxide" ], "Reaction": [ "Step 1: React 2-methyl-2H-1,2-benzothiazine-2-carboxylic acid with pyridine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product, 4-(pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylic acid.", "Step 2: Esterify the intermediate product with methyl chloroformate in the presence of a base such as triethylamine to form the ester product, methyl 4-(pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate.", "Step 3: Oxidize the ester product with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the final product, Methyl 4-(Pyridin-2-ylamino)-2-methyl-2H-1,2-benzothiazine-2-carboxylate 1,1-Dioxide." ] }

CAS RN

1797884-12-8

Molecular Formula

C16H15N3O4S

Molecular Weight

345.373

IUPAC Name

methyl 2-methyl-1,1-dioxo-4-(pyridin-2-ylamino)-1$l^{6}

InChI

InChI=1S/C16H15N3O4S/c1-19-15(16(20)23-2)14(18-13-9-5-6-10-17-13)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18)

InChI Key

CFESPZYYFNLQMC-UHFFFAOYSA-N

SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC3=CC=CC=N3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.